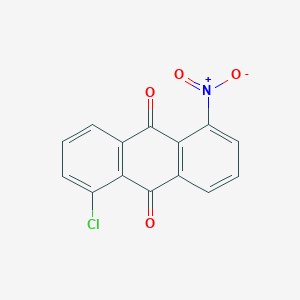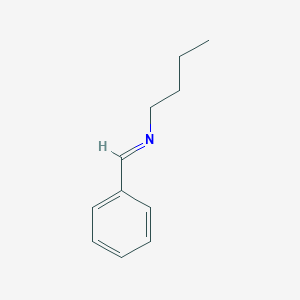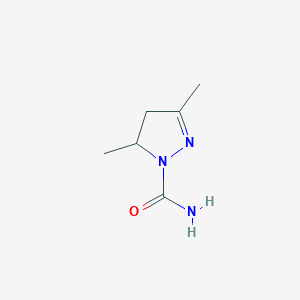
Z-Phe-gly-NH2
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method uses an insoluble polymeric support for the sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin under acidic conditions . The process involves the following steps:
Activation of the Carboxylic Acid: This step is commonly carried out through an active ester, which can be previously prepared or generated in situ using carbodiimides or onium salts.
Coupling Reaction: The activated carboxylic acid reacts with the amine group of the next amino acid in the sequence.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Phe-gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Applications De Recherche Scientifique
Z-Phe-gly-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Studied for its role in various physiological processes, including inflammation and wound healing.
Mécanisme D'action
The mechanism of action of Z-Phe-gly-NH2 involves its interaction with specific molecular targets and pathways. As a member of the tachykinin family, it primarily interacts with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of signaling pathways that regulate various cellular processes, including protein synthesis and gene expression . The compound’s effects are mediated through the activation of transcription factors and the modulation of gene expression involved in these processes .
Comparaison Avec Des Composés Similaires
Z-Phe-gly-NH2 can be compared with other similar compounds, such as:
- Z-Phg-Pro-NH2
- Z-Phe-Val-Pro-NH2
- H-Gly-Ser-Phe-NH2
- H-Gly-Cys-Phe-NH2
- H-Gly-Cys(Acm)-Phe-NH2
- H-Gly-His-Phe-NH2
These compounds share structural similarities but differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific sequence and the presence of the benzyloxycarbonyl protecting group, which influences its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZMQQYSRGDTM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















